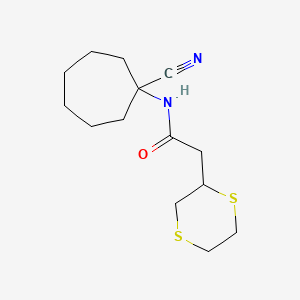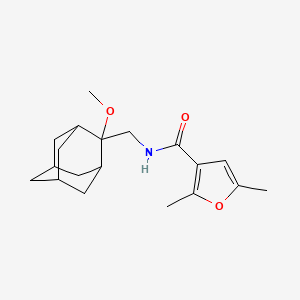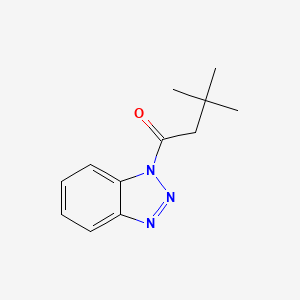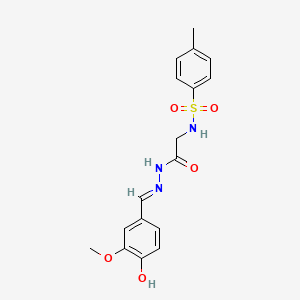
N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide, also known as DCDAA, is a chemical compound that has been studied for its potential use in scientific research. It is a derivative of the amino acid cysteine and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide involves its ability to inhibit the activity of cysteine dioxygenase. This enzyme is responsible for converting cysteine to cysteine sulfinic acid, which is then further metabolized to taurine and other compounds. By inhibiting this enzyme, N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide can disrupt the normal metabolism of cysteine and lead to changes in the levels of various metabolites.
Biochemical and Physiological Effects:
N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cysteine metabolism, it has been shown to modulate the activity of other enzymes, such as gamma-glutamylcysteine synthetase and glutathione peroxidase. It has also been shown to have anti-inflammatory and antioxidant effects, which may be related to its effects on cysteine metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in sufficient quantities for most experiments. It also has a well-defined mechanism of action and has been extensively studied in vitro and in vivo. However, there are also some limitations to its use. It can be toxic at high concentrations, and its effects on cysteine metabolism may not be representative of the effects of other compounds that affect this pathway.
Zukünftige Richtungen
There are several future directions for the use of N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide in scientific research. One area of interest is in the study of cysteine metabolism and its role in various diseases, such as cancer and neurodegenerative disorders. N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide may also have potential as a therapeutic agent for these and other diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide and to identify other compounds that may interact with this pathway.
Synthesemethoden
N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide can be synthesized using a variety of methods, but one common approach involves the reaction of cycloheptanone with a cyanide source to form 1-cyanocycloheptanone. This compound can then be reacted with 1,4-dithiane-2-thiol to form N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide. Other methods involve the use of different starting materials, such as 1-cyanocyclohexanone, and different reaction conditions, but the basic approach is similar.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of cysteine metabolism and its role in various physiological processes. N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide has been shown to inhibit the activity of cysteine dioxygenase, an enzyme involved in the metabolism of cysteine. This inhibition can lead to changes in the levels of various metabolites, such as taurine and glutathione, which can have downstream effects on cellular processes.
Eigenschaften
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(1,4-dithian-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS2/c15-11-14(5-3-1-2-4-6-14)16-13(17)9-12-10-18-7-8-19-12/h12H,1-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEZLWGJIFRKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CC2CSCCS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[benzyl(methyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2785586.png)


![N-[(cyclohex-3-en-1-yl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2785589.png)

![1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene](/img/structure/B2785594.png)

![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2785598.png)
![ethyl 2-[2-(1H-indol-3-ylsulfanyl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2785600.png)
![Methyl 5-[[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2785601.png)


![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2785607.png)
![N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2785608.png)